4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
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Overview
Description
4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a piperidine moiety, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Cyclopropanation Reactions: These reactions involve the formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagents.
Piperidine Introduction: Piperidine can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Thiazepane Formation: The thiazepane ring is typically formed through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways. Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases. Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism by which 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound shares structural similarities but lacks the thiazepane ring.
4-(Aminomethyl)piperidine: Another related compound with a simpler structure.
Uniqueness: 4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane stands out due to its complex structure, which provides unique chemical and biological properties compared to its simpler analogs. Its ability to interact with multiple molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
cyclopropyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJIRBYVPHFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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